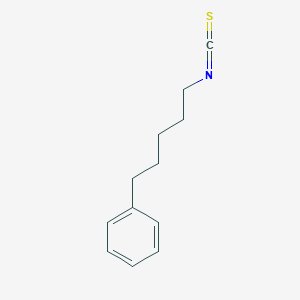
5-Phenylpentyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpentyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NS and its molecular weight is 205.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the potential of PhPeITC as an anticancer agent. Isothiocyanates, including PhPeITC, have been shown to inhibit tumorigenesis through several mechanisms:
- Inhibition of Carcinogenesis : PhPeITC has demonstrated efficacy in blocking chemically induced carcinogenesis in various rodent models. For instance, it has been noted to inhibit lung tumors induced by nitrosamines when administered prior to exposure .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis, modulation of cell cycle progression, and inhibition of oxidative stress pathways. Specifically, PhPeITC affects multiple signaling pathways that are crucial for cancer cell survival and proliferation .
- Comparative Efficacy : In structure-function studies, PhPeITC was found to be effective against lung tumors induced by carcinogens like NNK (N-nitros nicotine), showcasing its potency relative to other isothiocyanates .
Antimicrobial Activity
PhPeITC exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have shown that PhPeITC can inhibit the growth of various pathogenic bacteria, making it a candidate for use in food preservation and as an antimicrobial agent in clinical settings .
- Mechanisms of Antimicrobial Action : The antimicrobial effects are believed to be due to the disruption of microbial cell membranes and interference with metabolic processes .
Spasmolytic Effects
PhPeITC has also been investigated for its spasmolytic activity:
- Muscle Relaxation : Research indicates that PhPeITC can induce relaxation in smooth muscle tissues, suggesting potential applications in treating gastrointestinal disorders characterized by spasms .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies on PhPeITC:
Propiedades
Número CAS |
133920-05-5 |
|---|---|
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
5-isothiocyanatopentylbenzene |
InChI |
InChI=1S/C12H15NS/c14-11-13-10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
XTHYKVRNGUYFOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCN=C=S |
SMILES canónico |
C1=CC=C(C=C1)CCCCCN=C=S |
Key on ui other cas no. |
133920-05-5 |
Sinónimos |
5-isothiocyanatopentylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















